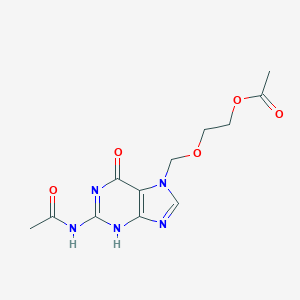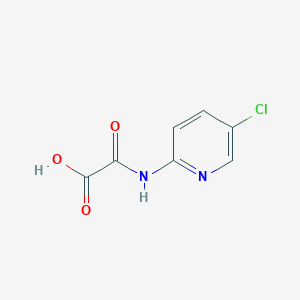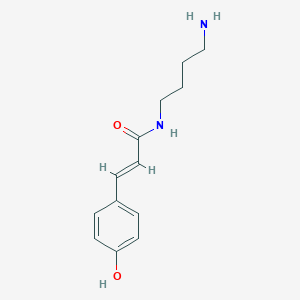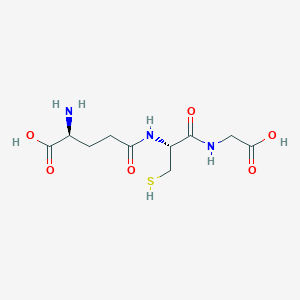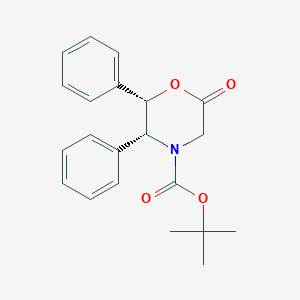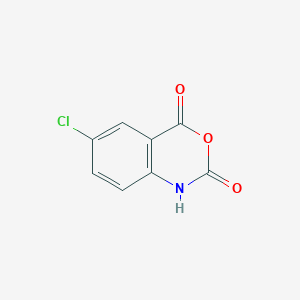
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” is a derivative of benzene. It has a molecular formula of C7H4F4 and a molecular weight of 164.1003 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, and 1-Fluoro-4-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on the benzene ring, with fluorine and trifluoromethyl groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” include a molecular weight of 164.1003 . More specific properties such as boiling point, melting point, solubility, etc., are not provided in the search results.Scientific Research Applications
Materials Chemistry
Application
“1-Fluoro-4-methyl-2-(trifluoromethyl)benzene” is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
Method of Application
This compound, along with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties, was used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
Results
The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Pharmaceuticals
Application
The trifluoromethyl group, which is present in “1-Fluoro-4-methyl-2-(trifluoromethyl)benzene”, is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
Method of Application
The specific methods of application or experimental procedures are not mentioned in the source .
Results
The results or outcomes obtained are not specified in the source .
Synthesis of Trifluoromethylbenzoic Acid
Application
This compound may be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
Method of Application
The compound reacts with n-butyllithium and carbon dioxide to produce 2,4,6-tris(trifluoromethyl)benzoic acid .
Results
The specific results or outcomes obtained are not mentioned in the source .
Organo-fluorine Chemistry
Application
Organo-fluorine chemistry is a unique branch of organic chemistry, and the fluorine incorporation in the organic molecules exhibits bizarre behaviors .
Results
Several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Inhalation Anesthetics
Application
In the 1950s and 1960s, the successful development of α-fluorinated ethers as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics was quickly followed by applications of anti-inflammatory agents .
Results
Synthesis of Lithio Derivative
Application
This compound may be used as a starting material in the synthesis of lithio derivative .
Method of Application
The compound reacts with n-butyllithium to produce the lithio derivative .
properties
IUPAC Name |
1-fluoro-4-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIVPNJRBRFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591717 |
Source


|
| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |
CAS RN |
1214385-64-4 |
Source


|
| Record name | 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)

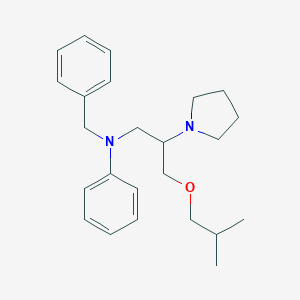
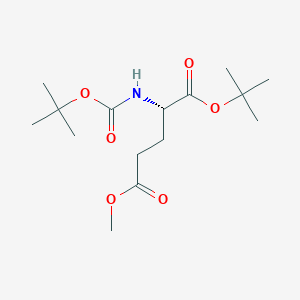
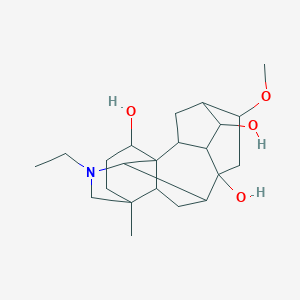

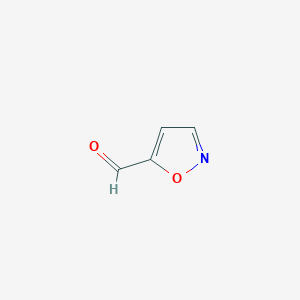
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
